molecular formula C20H21N3O2S2 B2728135 N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)butanamide CAS No. 394238-24-5

N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)butanamide

Cat. No.: B2728135
CAS No.: 394238-24-5
M. Wt: 399.53
InChI Key: MLMVJQNDTSLDBM-UHFFFAOYSA-N
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Description

N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)butanamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a methoxyphenyl group, and a p-tolylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where the thiadiazole intermediate reacts with 2-methoxyphenyl halide.

    Attachment of p-Tolylthio Group: The p-tolylthio group is attached via a thiol-ene reaction, where the intermediate compound reacts with p-tolylthiol in the presence of a radical initiator.

    Formation of Butanamide Moiety: The final step involves the formation of the butanamide moiety through an amidation reaction, where the intermediate compound reacts with butanoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)butanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiadiazole derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halides, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Substituted aromatic derivatives.

Scientific Research Applications

N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)butanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)butanamide involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites, leading to the disruption of metabolic pathways.

    Interact with Receptors: Modulate the activity of cellular receptors, affecting signal transduction pathways and cellular responses.

    Induce Apoptosis: Trigger programmed cell death (apoptosis) in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.

Comparison with Similar Compounds

N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)butanamide can be compared with other similar compounds, such as:

    N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)butanamide: Similar structure but with a chlorophenyl group instead of a methoxyphenyl group.

    N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)butanamide: Similar structure but with a phenylthio group instead of a p-tolylthio group.

    N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)acetamide: Similar structure but with an acetamide moiety instead of a butanamide moiety.

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical and biological properties.

Properties

IUPAC Name

N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)sulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S2/c1-4-17(26-14-11-9-13(2)10-12-14)18(24)21-20-23-22-19(27-20)15-7-5-6-8-16(15)25-3/h5-12,17H,4H2,1-3H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLMVJQNDTSLDBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NN=C(S1)C2=CC=CC=C2OC)SC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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